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Compound Name: 4-Chloroquinolin-2(1H)-one

Cat. No.: B183996 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The quinolin-2-one core, a bicyclic heterocyclic system, is a privileged scaffold in medicinal

chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been

extensively explored and have shown significant potential in the development of novel

therapeutic agents. This in-depth technical guide provides a comprehensive overview of the

diverse pharmacological properties of the quinolin-2-one scaffold, with a focus on its

anticancer, antimicrobial, antiviral, and anti-inflammatory activities. This document is intended

to serve as a valuable resource for researchers, scientists, and drug development

professionals engaged in the discovery and design of new chemical entities.

Anticancer Activity
Quinolin-2-one derivatives have emerged as a promising class of anticancer agents, exhibiting

potent cytotoxic effects against a wide range of human cancer cell lines. Their mechanisms of

action are diverse and often involve the inhibition of key signaling pathways crucial for cancer

cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected quinolin-2-one

derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell

growth.
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Compound/Derivati
ve

Cancer Cell Line IC50 (µM) Reference

Quinoline-chalcone

hybrid 62
A-549 (Lung) 2.2 - 15.4 [1]

Quinoline-chalcone

hybrid 62
A375 (Melanoma) 2.2 - 15.4 [1]

Quinoline-chalcone

hybrid 62
MCF-7 (Breast) 2.2 - 15.4 [1]

Quinoline-chalcone

hybrid 62
HT-29 (Colon) 2.2 - 15.4 [1]

Quinoline-chalcone

hybrid 62
ACHN (Renal) 2.2 - 15.4 [1]

Quinoline-chalcone

hybrid 63
Caco-2 (Colon) 5.0 [1]

Quinoline-chalcone

hybrid 64
Caco-2 (Colon) 2.5 [1]

Quinoline–chalcone

derivative 23
Various 0.009 - 0.016 [1]

Quinoline-3-

carboxamide furan-

derivative

MCF-7 (Breast) 3.35 [1]

4-aminoquinazoline

derivative 39
H1975 (Lung) 1.96 - 3.46 [2]

4-aminoquinazoline

derivative 39
PC-3 (Prostate) 1.96 - 3.46 [2]

4-aminoquinazoline

derivative 39
MCF-7 (Breast) 1.96 - 3.46 [2]

4-aminoquinazoline

derivative 39
HGC-27 (Gastric) 1.96 - 3.46 [2]
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Quinazoline-1,2,4-

thiadiazole derivative

32

A549 (Lung) 0.02 [2]

Quinazoline-1,2,4-

thiadiazole derivative

32

MCF-7 (Breast) 0.02 - 0.33 [2]

Quinazoline-1,2,4-

thiadiazole derivative

32

Colo-205 (Colon) 0.02 - 0.33 [2]

Quinazoline-1,2,4-

thiadiazole derivative

32

A2780 (Ovarian) 0.02 - 0.33 [2]

Quinazolinone

derivative 101
L1210 (Leukemia)

> 50% inhibition at 1

µg/mL
[3]

Quinazolinone

derivative 101
K562 (Leukemia) 5.8 [3]

Quinazolinone

derivative 101
MCF-7 (Breast) 0.34 [3]

Quinazolinone

derivative 101

CA46 (Burkitt's

lymphoma)
1.0 [3]

Signaling Pathways in Anticancer Activity
Quinolin-2-one derivatives exert their anticancer effects by modulating various signaling

pathways. A significant mechanism involves the inhibition of receptor tyrosine kinases (RTKs)

such as EGFR (Epidermal Growth Factor Receptor) and HER-2 (Human Epidermal Growth

Factor Receptor 2), which are often overexpressed in cancer cells and drive tumor growth and

proliferation.
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EGFR/HER-2 Signaling Inhibition by Quinolin-2-ones.

Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase

enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

Cancer cell line of interest

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

Quinolin-2-one derivative stock solution (in DMSO)

MTT solution (5 mg/mL in PBS, sterile filtered)
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Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

96-well flat-bottom plates

Multichannel pipette

Microplate reader

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL

of complete culture medium. Incubate overnight at 37°C in a 5% CO2 humidified

atmosphere.

Compound Treatment: Prepare serial dilutions of the quinolin-2-one derivative in culture

medium. Replace the old medium with 100 µL of medium containing the test compound at

various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

Incubate for 24-72 hours.

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and

incubate for 3-4 hours at 37°C.

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization

solution to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value.
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Experimental Workflow for the MTT Assay.
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Antimicrobial Activity
Quinolin-2-one derivatives have demonstrated significant activity against a range of pathogenic

microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected

quinolin-2-one derivatives against various microbial strains. The MIC is the lowest

concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
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Compound/Derivati
ve

Microbial Strain MIC (µg/mL) Reference

Compound 6c
Staphylococcus

aureus (MRSA)
0.75 [4][5]

Compound 6c
Enterococcus faecalis

(VRE)
0.75 [4][5]

Compound 6c
Staphylococcus

epidermidis (MRSE)
2.50 [4][5]

Compounds 6c, 6i, 6l,

6o

Staphylococcus

aureus
0.018 - 0.061 [4]

Compound N3
Staphylococcus

aureus (MRSA)
64 [6]

Compound N6
Staphylococcus

aureus (MRSA)
128 [6]

Quinoline derivative 1
Staphylococcus

aureus (MRSA)
12 [7]

Quinoline derivative 2
Staphylococcus

aureus (MRSA)
3.0 [7]

Quinoline derivative 2
Staphylococcus

epidermidis (MRSE)
3.0 [7]

Quinoline derivative 2
Enterococcus faecalis

(VRE)
3.0 [7]

Quinoline derivative 6
Staphylococcus

aureus (MRSA)
1.5 [7]

Quinoline derivative 6
Staphylococcus

epidermidis (MRSE)
6.0 [7]

Quinoline derivative 6
Enterococcus faecalis

(VRE)
3.0 [7]
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Experimental Protocol: Broth Microdilution for MIC
Determination
The broth microdilution method is a widely used technique for determining the MIC of

antimicrobial agents.

Materials:

Bacterial strain of interest

Cation-adjusted Mueller-Hinton Broth (CAMHB)

Quinolin-2-one derivative stock solution

96-well microtiter plates

Inoculating loop or sterile swabs

Spectrophotometer

Procedure:

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard

(approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final

concentration of approximately 5 x 10^5 CFU/mL in the test wells.

Serial Dilution: Prepare two-fold serial dilutions of the quinolin-2-one derivative in CAMHB in

the wells of a 96-well plate.

Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive

control (broth with bacteria, no compound) and a negative control (broth only).

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

MIC Determination: The MIC is the lowest concentration of the compound at which there is

no visible bacterial growth.
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Experimental Workflow for MIC Determination.

Antiviral Activity
The quinolin-2-one scaffold has also been investigated for its potential to inhibit the replication

of various viruses.

Quantitative Antiviral Activity Data
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The following table summarizes the in vitro antiviral activity of selected quinolin-2-one

derivatives, with IC50 values representing the concentration required to inhibit 50% of viral

replication.

Compound/De
rivative

Virus Cell Line IC50 (µM) Reference

3-aryl-quinolin-2-

one 34

Influenza A

(H3N2)
MDCK 2.14 [8]

3-aryl-quinolin-2-

one 34

Influenza A

(H1N1)
MDCK 4.88 [8]

Quinolin-2-one

4a2
HIV-1 RT - 0.21 [9]

Quinolin-2-one

4d2
HIV-1 RT - 0.15 [9]

Diarylpyrazolylqu

inoline 3

Dengue Virus

(DENV-1)
- 1.21 [10]

Diarylpyrazolylqu

inoline 3

Dengue Virus

(DENV-2)
- 0.81 [10]

Diarylpyrazolylqu

inoline 3

Dengue Virus

(DENV-3)
- 0.73 [10]

Diarylpyrazolylqu

inoline 3

Dengue Virus

(DENV-4)
- 1.56 [10]

Linear aromatic

N-polycyclic

system 1

Bovine Viral

Diarrhea Virus

(BVDV)

- 0.48 [10]

Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a

compound by measuring the reduction in the number of viral plaques.

Materials:
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Susceptible host cell line

Virus stock

Culture medium

Quinolin-2-one derivative stock solution

Agarose or methylcellulose overlay medium

Crystal violet staining solution

Procedure:

Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

Virus Adsorption: Infect the cell monolayer with a known titer of the virus for 1-2 hours.

Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with

a medium containing various concentrations of the quinolin-2-one derivative and a gelling

agent (e.g., agarose).

Incubation: Incubate the plates at the optimal temperature for the virus until plaques are

visible.

Plaque Visualization: Fix the cells and stain with crystal violet to visualize the plaques.

Data Analysis: Count the number of plaques in each well and calculate the percentage of

plaque reduction compared to the virus control. Determine the IC50 value.
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Experimental Workflow for Plaque Reduction Assay.
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Anti-inflammatory Activity
Quinolin-2-one derivatives have demonstrated potent anti-inflammatory properties, primarily

through the inhibition of pro-inflammatory mediators and modulation of key inflammatory

signaling pathways like the NF-κB pathway.

Quantitative Anti-inflammatory Activity Data
The following table summarizes the in vitro and in vivo anti-inflammatory activity of selected

quinolin-2-one derivatives.

Compound/Derivati
ve

Assay IC50 (µM) Reference

Quinoline derivative

12c
COX-2 Inhibition 0.1 [11]

Quinoline derivative

14a
COX-2 Inhibition 0.11 [11]

Quinoline derivative

14b
COX-2 Inhibition 0.11 [11]

8-

(tosylamino)quinoline

(8-TQ)

NO, TNF-α, PGE2

production in

RAW264.7 cells

1-5 [12]

Signaling Pathways in Anti-inflammatory Activity
A key mechanism of the anti-inflammatory action of quinolin-2-one derivatives is the inhibition

of the NF-κB (Nuclear Factor-kappa B) signaling pathway. NF-κB is a master regulator of

inflammation, and its inhibition leads to a reduction in the expression of pro-inflammatory

genes.
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NF-κB Signaling Inhibition by Quinolin-2-ones.

Experimental Protocol: Carrageenan-Induced Paw
Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Materials:

Wistar or Sprague-Dawley rats

Carrageenan solution (1% in sterile saline)

Quinolin-2-one derivative suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl

cellulose)

Plethysmometer

Procedure:
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Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one

week.

Compound Administration: Administer the quinolin-2-one derivative orally or intraperitoneally

to the test group of rats. The control group receives the vehicle only. A standard anti-

inflammatory drug (e.g., indomethacin) is used as a positive control.

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1%

carrageenan solution into the sub-plantar region of the right hind paw of each rat.

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at

0, 1, 2, 3, and 4 hours after the carrageenan injection.

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups

compared to the control group.
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In Vivo Anti-inflammatory Assay Workflow.

Conclusion
The quinolin-2-one scaffold represents a highly versatile and promising platform for the

development of novel therapeutic agents with a wide range of biological activities. The

extensive research into its anticancer, antimicrobial, antiviral, and anti-inflammatory properties

has provided a strong foundation for future drug discovery and development efforts. The
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quantitative data and experimental protocols presented in this guide offer a valuable resource

for researchers in this field. Further exploration of the structure-activity relationships and

mechanisms of action of quinolin-2-one derivatives will undoubtedly lead to the discovery of

new and more effective drugs to combat a variety of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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